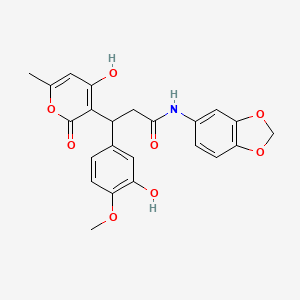
N-(1,3-benzodioxol-5-yl)-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2H-13-BENZODIOXOL-5-YL)-3-(3-HYDROXY-4-METHOXYPHENYL)-3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)PROPANAMIDE is a complex organic compound that features multiple functional groups, including benzodioxole, hydroxy, methoxy, and pyranone moieties. Compounds with such diverse functional groups often exhibit unique chemical properties and biological activities, making them of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-13-BENZODIOXOL-5-YL)-3-(3-HYDROXY-4-METHOXYPHENYL)-3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)PROPANAMIDE likely involves multiple steps, including the formation of the benzodioxole ring, the introduction of hydroxy and methoxy groups, and the construction of the pyranone ring. Typical synthetic routes may involve:
Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of Hydroxy and Methoxy Groups: These functional groups can be introduced through selective hydroxylation and methylation reactions.
Construction of Pyranone Ring: The pyranone ring can be synthesized via aldol condensation reactions followed by cyclization.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2H-13-BENZODIOXOL-5-YL)-3-(3-HYDROXY-4-METHOXYPHENYL)-3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and specific solvents to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2H-13-BENZODIOXOL-5-YL)-3-(3-HYDROXY-4-METHOXYPHENYL)-3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)PROPANAMIDE likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various effects, depending on the context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other benzodioxole derivatives, hydroxyphenyl compounds, and pyranone-containing molecules. Examples include:
Benzodioxole Derivatives: Compounds with similar benzodioxole rings.
Hydroxyphenyl Compounds: Molecules with hydroxy and methoxy groups on a phenyl ring.
Pyranone-Containing Molecules: Compounds with pyranone rings.
Uniqueness
The uniqueness of N-(2H-13-BENZODIOXOL-5-YL)-3-(3-HYDROXY-4-METHOXYPHENYL)-3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)PROPANAMIDE lies in its combination of multiple functional groups, which can result in distinct chemical properties and biological activities compared to similar compounds.
Properties
Molecular Formula |
C23H21NO8 |
|---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)propanamide |
InChI |
InChI=1S/C23H21NO8/c1-12-7-17(26)22(23(28)32-12)15(13-3-5-18(29-2)16(25)8-13)10-21(27)24-14-4-6-19-20(9-14)31-11-30-19/h3-9,15,25-26H,10-11H2,1-2H3,(H,24,27) |
InChI Key |
HRHKERAAAJKEFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(CC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


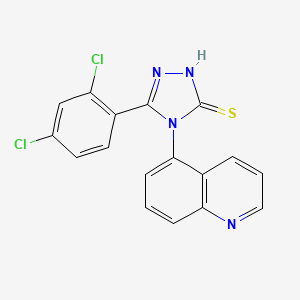
![2-{2-[3-(2,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole](/img/structure/B11053754.png)
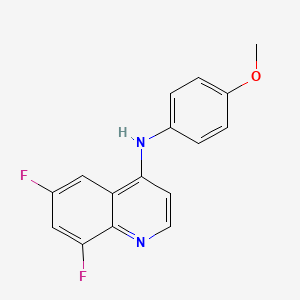
![2-{2-[4-(quinolin-5-yl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethyl}phthalazin-1(2H)-one](/img/structure/B11053765.png)
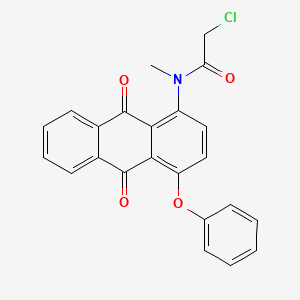
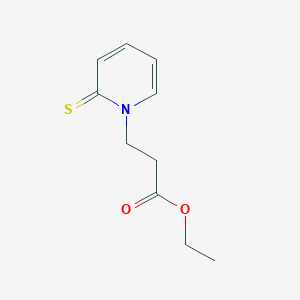
![6-(3-chlorophenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B11053783.png)
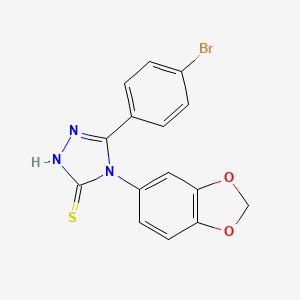
![1-(1,3-Benzodioxol-5-yl)-3-(4-tert-butylphenyl)-3-[(4-nitrophenyl)amino]propan-1-one](/img/structure/B11053799.png)
![N-[3-(diethylamino)propyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11053807.png)
![ethyl 4-[3-(2,4-dichlorophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]benzoate](/img/structure/B11053812.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11053819.png)
![N-({1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidin-4-yl}methyl)acetamide](/img/structure/B11053820.png)
![N-methyl-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B11053825.png)
